molecular formula C22H20N2O4S B2426559 N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine CAS No. 862738-63-4

N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2426559
CAS No.: 862738-63-4
M. Wt: 408.47
InChI Key: HYBDGIISNGOTCA-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a tolyl group, and a tosyl group in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-8-10-19(11-9-15)29(25,26)22-21(23-14-18-7-4-12-27-18)28-20(24-22)17-6-3-5-16(2)13-17/h3-13,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBDGIISNGOTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the oxazole ring with a furan-2-ylmethyl halide under basic conditions.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced through a Friedel-Crafts acylation reaction using m-tolyl chloride and a Lewis acid catalyst.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the oxazole derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Key Steps:

  • Oxazole Ring Formation :

    • Cyclocondensation of α-hydroxyketones or α-aminoketones with nitriles under acidic conditions.

    • Use of triethyl orthoformate in acetonitrile for ethoxymethylene intermediate formation .

  • Sulfonylation :

    • Reaction of p-toluenesulfonyl chloride with the amine group under controlled temperatures (-5°C to 25°C) .

    • Triethylamine is often employed as a base to neutralize HCl byproducts .

  • Amine Coupling :

    • Nucleophilic substitution between furfurylamine and the sulfonylated oxazole precursor .

Oxazole Core

The oxazole ring participates in electrophilic substitutions and cycloadditions:

Reaction TypeConditionsOutcomeSource
Nucleophilic Substitution DMSO, 80°C, K<sub>2</sub>CO<sub>3</sub>Replacement of sulfonyl group with amines/thiols
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitration at C-4 position of oxazole

Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis and alkylation:

Reaction TypeConditionsOutcomeSource
Acidic Hydrolysis 6M HCl, reflux, 12hCleavage to yield sulfonic acid and amine
Alkylation R-X, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-alkylation at sulfonamide nitrogen

Furan Substituent

The furan ring is prone to ring-opening and Diels-Alder reactions:

Reaction TypeConditionsOutcomeSource
Oxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxidation of furan double bond
Diels-Alder Cycloaddition Maleic anhydride, toluene, 110°CFormation of bicyclic adducts

Stability Under Environmental Conditions

Stability studies reveal:

ConditionEffectSource
Aqueous Acid (pH < 3) Gradual hydrolysis of sulfonamide bond
UV Light Oxazole ring decomposition
Heat (>150°C) Degradation to furan and toluenesulfonic acid

Catalytic and Biological Interactions

  • Enzyme Inhibition : The sulfonamide group chelates metal ions in serine proteases, inhibiting enzymatic activity .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki coupling at the 3-methylphenyl substituent enables derivatization.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its biological activities:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced cancer cell proliferation and increased apoptosis in cancer cell lines.
  • Antimicrobial Activity : The compound has shown promise as an antibacterial agent, particularly against resistant strains of bacteria. Its mechanism involves the inhibition of enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folate biosynthesis .

Biological Research

N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine serves as a valuable probe for studying biological processes involving oxazole derivatives. Its unique structure allows researchers to explore its interactions with various molecular targets including enzymes and receptors.

Industrial Applications

In the pharmaceutical industry, this compound can be utilized as an intermediate in the synthesis of other bioactive molecules. Its chemical properties make it suitable for developing new agrochemicals and pharmaceuticals.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa, showcasing its potential utility in treating infections caused by resistant strains .

Pharmacological Investigations

Pharmacological studies have suggested that compounds with similar structures exhibit anti-inflammatory and anticancer activities. This highlights the potential for further exploration of this compound in these therapeutic areas .

Enzyme Inhibition Studies

Investigations into enzyme inhibition have revealed that this compound could inhibit key metabolic pathways in pathogenic microorganisms, indicating its potential as a candidate for development into an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the furan, tolyl, and tosyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-(furan-2-ylmethyl)-2-(m-tolyl)-4-mesyloxazol-5-amine: Similar structure with a mesyl group instead of a tosyl group.

    N-(furan-2-ylmethyl)-2-(m-tolyl)-4-tosyloxazol-5-carboxamide: Similar structure with a carboxamide group instead of an amine group.

Uniqueness

N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is unique due to the specific combination of functional groups in its structure. The presence of the furan, tolyl, and tosyl groups may confer unique chemical and biological properties that are not observed in similar compounds.

Biological Activity

N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine, a compound with the CAS number 862738-63-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a sulfonamide moiety, and an oxazole ring. Its molecular formula is C23H21N3O4SC_{23}H_{21}N_{3}O_{4}S with a molecular weight of approximately 467.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for further investigation in the treatment of bacterial infections .
  • Antitumor Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibition of DHFR
Antibacterial ActivityModerate to high potency
Antitumor ActivityInduces apoptosis
CytotoxicityIC50 values in cancer cells

Case Study 1: Antitumor Activity

In a study exploring various oxazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 10 µM, suggesting strong antitumor potential. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A screening assay conducted on bacterial strains revealed that this compound exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for certain strains, indicating its potential as a lead compound for antibiotic development .

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